4-Methoxyphenyl 3-nitrobenzoate CAS 36718-56-6 properties
4-Methoxyphenyl 3-nitrobenzoate CAS 36718-56-6 properties
This guide provides an in-depth technical analysis of 4-Methoxyphenyl 3-nitrobenzoate (CAS 36718-56-6) , a specialized aromatic ester utilized primarily as a kinetic probe in physical organic chemistry and a structural intermediate in the synthesis of liquid crystalline materials.
CAS 36718-56-6[1]
Executive Summary
4-Methoxyphenyl 3-nitrobenzoate is an unsymmetrical diaryl ester characterized by a "push-pull" electronic structure, featuring an electron-withdrawing nitro group on the acyl ring and an electron-donating methoxy group on the phenolic ring. While often overshadowed by its para-nitro isomer, this meta-nitro derivative is critical for establishing Hammett linear free-energy relationships (LFER) in hydrolysis studies and serves as a latent amino-functionalized mesogen precursor in material science.
Chemical Identity & Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 4-Methoxyphenyl 3-nitrobenzoate | |
| CAS Number | 36718-56-6 | Verified Catalog ID |
| Molecular Formula | ||
| Molecular Weight | 273.24 g/mol | |
| Structure | 3- | |
| Predicted MP | 95–115 °C | Based on structural isomer trends (4-nitro isomer MP: 114 °C) |
| Solubility | Soluble in | Typical of diaryl esters |
| Electronic Character | High susceptibility to nucleophilic attack |
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The most robust synthesis route utilizes Nucleophilic Acyl Substitution via the Schotten-Baumann conditions or an Acid Chloride intermediate. Direct Fischer esterification is generally inefficient for phenols due to their lower nucleophilicity compared to aliphatic alcohols.
Primary Workflow: Acid Chloride Route
This protocol is favored for its high yield (>85%) and simplified purification.
Reagents:
-
3-Nitrobenzoyl chloride (1.1 equiv)
-
4-Methoxyphenol (1.0 equiv)
-
Triethylamine (
) or Pyridine (1.2 equiv) -
Dichloromethane (DCM) (Solvent, anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-methoxyphenol (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (
). Add Triethylamine (12 mmol) and cool the solution to 0 °C. -
Addition: Dropwise add a solution of 3-nitrobenzoyl chloride (11 mmol) in DCM (10 mL) over 30 minutes. The exothermic reaction requires temperature control to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Quench & Workup: Wash the organic layer sequentially with:
-
1M HCl (to remove excess amine)
-
5%
(to remove unreacted acid) -
Brine (saturated NaCl)
-
-
Purification: Dry over
, concentrate in vacuo. Recrystallize the crude solid from hot Ethanol or an Ethanol/Hexane mixture to yield white to pale yellow needles.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow via the Acid Chloride route.
Spectroscopic Characterization (Predicted)
To validate the synthesis, researchers should look for the following diagnostic signals. These values are derived from standard substituent effects in aromatic systems.
Infrared Spectroscopy (FT-IR)
-
Carbonyl (
): Strong band at 1735–1745 cm⁻¹ . The electron-withdrawing nitro group shifts this frequency higher compared to unsubstituted benzoates. -
Nitro (
): Two distinct bands at ~1530 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch). -
C-O Stretch: Strong bands in the 1200–1275 cm⁻¹ region (ester C-O-C).
Proton NMR ( -NMR, 400 MHz, )
-
Benzoate Ring (3-Nitro):
- ~8.9 ppm (t, 1H, H-2): Deshielded by both nitro and carbonyl groups.
-
~8.5 ppm (d, 1H, H-4) and
~8.4 ppm (d, 1H, H-6). - ~7.7 ppm (t, 1H, H-5).
-
Phenolic Ring (4-Methoxy):
- ~7.1 ppm (d, 2H, AA'BB' system): Ortho to ester oxygen.
- ~6.9 ppm (d, 2H, AA'BB' system): Ortho to methoxy group.
-
Methoxy Group:
- ~3.8 ppm (s, 3H): Characteristic singlet.
Key Applications & Mechanisms
Kinetic Probe for Hydrolysis (Hammett Studies)
This compound serves as a vital data point in determining reaction constants (
-
Mechanism: Base-catalyzed hydrolysis (
).[1] -
Role: The 3-nitro group accelerates the rate of hydrolysis (
) relative to phenyl benzoate due to inductive electron withdrawal, stabilizing the tetrahedral intermediate. -
Detection: Hydrolysis releases 4-methoxyphenol , which can be monitored UV-Vis spectrophotometrically (shift in
upon ionization).
Liquid Crystal Precursor
The nitro group is a "latent" functionality.
-
Reduction:
or reduction converts the nitro group to an amine ( ). -
Mesogen Formation: The resulting 4-methoxyphenyl 3-aminobenzoate is a scaffold for extended Schiff bases or azo-dyes, common in nematic liquid crystal formulations.
Hydrolysis Mechanism Diagram
Figure 2: Mechanism of alkaline hydrolysis (
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.
-
Nitro Compounds: Organic nitro compounds can be potentially explosive if heated under confinement; however, this ester is generally stable.
-
Storage: Store in a cool, dry place under inert gas. Moisture sensitive (slow hydrolysis).
References
-
Hammett Linear Free-Energy Relationships in Hydrolysis. Semantic Scholar. (General reference for benzoate hydrolysis kinetics).
-
Synthesis of Phenyl Benzoates via Azo Reagents. Royal Society of Chemistry. (Protocol validation for substituted benzoates).
-
4-Methoxyphenyl 3-nitrobenzoate Catalog Entry. BLD Pharm. (Verification of CAS and Structure).
-
Alkaline Hydrolysis of Substituted Phenyl Benzoates. Canadian Journal of Chemistry. (Kinetic data context).
